chemical properties and structure of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine
chemical properties and structure of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine
Title: Comprehensive Technical Profile: 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine
Executive Summary
3-Ethoxy-1-phenyl-1H-pyrazol-5-amine (CAS: 119224-99-6) is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a versatile building block for kinase inhibitors, anti-inflammatory agents (COX-2), and agrochemicals. Distinguished by its 1,3,5-substitution pattern, this molecule offers three distinct vectors for chemical diversification: the nucleophilic C5-amine, the electrophilic C4-position, and the lipophilic N1-phenyl ring. This guide details its structural properties, validated synthetic protocols, and reactivity profile.
Structural Analysis & Physicochemical Properties
The molecule features a pyrazole core stabilized by an N1-phenyl group. The C3-ethoxy group functions as an electron-donating substituent, modulating the electron density of the pyrazole ring, while the C5-amine provides a handle for further functionalization.
Key Structural Features:
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Electronic Character: The pyrazole ring is electron-rich, particularly at the C4 position, making it highly susceptible to electrophilic aromatic substitution.
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Regiochemistry: The 1-phenyl substituent locks the tautomeric equilibrium, ensuring the amine functionality is fixed at position 5 (unlike N-unsubstituted pyrazoles which exhibit annular tautomerism).
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Lipophilicity: The ethoxy and phenyl groups contribute to a moderate LogP, optimizing membrane permeability for drug discovery applications.
Table 1: Physicochemical Profile
| Property | Value (Experimental/Predicted) | Significance |
| Molecular Formula | C₁₁H₁₃N₃O | Core composition |
| Molecular Weight | 203.24 g/mol | Fragment-like space |
| CAS Number | 119224-99-6 | Unique Identifier |
| LogP (Predicted) | 2.43 ± 0.2 | Good oral bioavailability potential |
| TPSA | 53.07 Ų | Polar Surface Area (favorable for CNS/peripheral) |
| pKa (Amine) | ~3.5 - 4.0 | Weakly basic due to conjugation with pyrazole ring |
| Physical State | Off-white to pale yellow solid | Crystalline form |
| Melting Point | 98–102 °C (Typical for class) | Thermal stability indicator |
Synthetic Pathways
The most robust synthetic route for 3-ethoxy-1-phenyl-1H-pyrazol-5-amine avoids the regioisomeric ambiguity of simple hydrazine condensations by using an imidate intermediate. This "Imidate Route" ensures the ethoxy group is correctly positioned at C3.
Protocol: The Pinner-Imidate Cyclization
Principle: This method utilizes the reaction of phenylhydrazine with ethyl 3-ethoxy-3-iminopropionate (derived from ethyl cyanoacetate).
Step-by-Step Methodology:
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Precursor Formation (Imidate Synthesis):
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Dissolve ethyl cyanoacetate (1.0 eq) in anhydrous ethanol (5.0 eq) and diethyl ether .
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Cool to 0°C and saturate with dry HCl gas for 2 hours.
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Allow to stand at 0-5°C for 24 hours. The hydrochloride salt of ethyl 3-ethoxy-3-iminopropionate will precipitate.
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Validation: IR should show disappearance of nitrile peak (~2260 cm⁻¹) and appearance of imidate C=N (~1650 cm⁻¹).
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Cyclocondensation:
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Suspend the imidate salt (1.0 eq) in anhydrous ethanol .
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Add phenylhydrazine (1.0 eq) dropwise at 0°C.
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Add a mild base (e.g., triethylamine or sodium acetate , 1.1 eq) to neutralize the HCl and liberate the free imidate.
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Stir at room temperature for 2 hours, then reflux for 4-6 hours.
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Mechanism:[1] The hydrazine terminal NH₂ attacks the imidate carbon (C3), followed by cyclization of the internal NH onto the ester carbonyl (C5), eliminating ethanol.
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Isolation & Purification:
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Concentrate the reaction mixture under reduced pressure.
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Dilute with water and extract with ethyl acetate .
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Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Recrystallize from ethanol/hexane or purify via silica gel chromatography (Hexane:EtOAc gradient).
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Figure 1: Retrosynthetic pathway via the Pinner-Imidate strategy, ensuring regioselective installation of the C3-ethoxy group.
Chemical Reactivity Profile
The scaffold exhibits three distinct zones of reactivity, allowing for orthogonal functionalization.
A. C5-Amine Functionalization (Nucleophilic)
The primary amine at C5 is moderately nucleophilic. It is less basic than an aniline due to the electron-withdrawing nature of the imine-like nitrogen (N2) in the pyrazole ring.
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Acylation: Reacts with acid chlorides/anhydrides to form amides.
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Sulfonylation: Reacts with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamides.
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Urea Formation: Reacts with isocyanates to form ureas (common in kinase inhibitor design).
B. C4-Position Functionalization (Electrophilic)
The C4 position is the "soft" nucleophilic center of the ring, highly activated by the C3-ethoxy and C5-amino groups.
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Halogenation: Reaction with NBS (N-bromosuccinimide) or NIS in DMF/ACN yields the 4-bromo or 4-iodo derivative within minutes at room temperature.
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Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) introduces a formyl group (-CHO) at C4, a key intermediate for fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).
C. C3-Ethoxy Stability
The ethoxy group is generally stable under basic and mild acidic conditions but can undergo dealkylation under strong acidic conditions (e.g., BBr₃ or concentrated HBr) to yield the pyrazol-3-one (pyrazolone) derivative.
Figure 2: Reactivity map highlighting the three primary vectors for chemical diversification.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for other 5-membered rings.
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Kinase Inhibition: The N-phenyl-5-aminopyrazole motif mimics the ATP-binding hinge region of kinases. The C5-amine (often as a urea) forms hydrogen bonds with the hinge residues (e.g., in p38 MAP kinase or B-Raf inhibitors).
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COX-2 Inhibitors: 1-Phenylpyrazoles are structurally related to Celecoxib. The 3-ethoxy group can be modified to tune the lipophilicity and selectivity for the COX-2 hydrophobic pocket.
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PD-L1 Inhibitors: Recent studies indicate that phenyl-pyrazolone derivatives (accessible via dealkylation of this compound) act as antioxidants and PD-L1 checkpoint inhibitors.
Analytical Characterization
To validate the synthesis of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine , the following spectral signatures are diagnostic:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 1.30 (t, 3H, J=7.0 Hz, -OCH₂CH ₃)
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δ 4.10 (q, 2H, J=7.0 Hz, -OCH ₂CH₃)
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δ 5.10 (s, 2H, -NH ₂, exchangeable with D₂O)
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δ 5.50 (s, 1H, Pyrazole C4-H )
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δ 7.30–7.60 (m, 5H, N-Ph protons)
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¹³C NMR:
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Distinct signals for the ethoxy carbons (~14 ppm, ~64 ppm), the C4 methine (~80-90 ppm), and the C3/C5 quaternary carbons (~150-160 ppm).
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Mass Spectrometry (ESI+):
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[M+H]⁺ peak at m/z 204.1.
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References
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PubChem. (2025).[2][3] 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine (Compound Summary). National Library of Medicine. [Link]
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Ambinter. (2024). Product 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine.[4] Ambinter Chemicals. [Link]
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Beilstein-Institut. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.[5][6] Beilstein Journal of Organic Chemistry. [Link]
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MDPI. (2020). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Molbank. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 3-phenyl-1h-pyrazol-5-amine (C9H9N3) [pubchemlite.lcsb.uni.lu]
- 3. 3-(3-methylphenyl)-1H-pyrazol-5-amine | C10H11N3 | CID 5131428 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. beilstein-archives.org [beilstein-archives.org]
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